

An In-Depth Technical Guide to the Thermochemical Properties of 1-Hexanol

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core thermochemical properties of **1-hexanol** (C₆H₁₄O). The information presented herein is intended to serve as a critical resource for researchers, scientists, and professionals in drug development who require precise data for modeling, process design, and safety assessments. This document summarizes key quantitative data in structured tables, details the experimental protocols for their determination, and provides visualizations of experimental workflows and fundamental thermodynamic relationships.

Core Thermochemical Data of 1-Hexanol

1-Hexanol is a primary alcohol with a six-carbon chain, and its thermochemical characteristics are fundamental to understanding its behavior in various chemical and biological systems. The following tables summarize the most critical thermochemical data, compiled from various reputable sources.

Table 1: Enthalpy and Entropy Data for 1-Hexanol



Property	Value	Units	Phase	Reference(s)
Standard Molar Enthalpy of Formation $(\Delta f H \leftrightarrow_{298})$	-377.5 ± 0.44	kJ·mol ^{−1}	Liquid	INVALID-LINK
Standard Molar Enthalpy of Formation $(\Delta f H \ominus_{298})$	-316. ± 10.	kJ·mol⁻¹	Gas	INVALID-LINK
Standard Molar Enthalpy of Combustion $(\Delta cH \leftrightarrow_{298})$	-3984.37	MJ·mol ^{−1}	Liquid	INVALID-LINK
Standard Molar Entropy (S \leftrightarrow_{298})	287.4	J·K ^{−1} ·mol ^{−1}	Liquid	INVALID-LINK

Table 2: Heat Capacity of 1-Hexanol

Property	Value	Units	Temperature (K)	Reference(s)
Molar Heat Capacity (Cp)	243.2	J·K ^{−1} ·mol ^{−1}	298.15	INVALID-LINK- -,INVALID- LINK
Molar Heat Capacity (Cp)	236.5	J·K ^{−1} ·mol ^{−1}	293.15	INVALID-LINK

Table 3: Phase Change Properties of 1-Hexanol



Property	Value	Units	Reference(s)
Enthalpy of Vaporization (ΔvapH°)	61.7 ± 0.3	kJ·mol⁻¹	INVALID-LINK
Enthalpy of Fusion (ΔfusH)	15.2	kJ·mol ^{−1}	INVALID-LINK
Boiling Point (at 1 atm)	157	°C	INVALID-LINK
Melting Point	-45	°C	INVALID-LINK

Experimental Protocols

Accurate determination of thermochemical properties relies on precise and well-established experimental methodologies. The following sections detail the protocols for key experiments.

Determination of Enthalpy of Combustion via Bomb Calorimetry

The standard enthalpy of combustion is determined using a constant-volume bomb calorimeter. This technique measures the heat released when a substance is completely burned in excess oxygen.

Apparatus:

- Parr-type oxygen bomb calorimeter
- Steel bomb with an acid-resistant alloy lining
- Sample cup (crucible)
- Ignition wire (e.g., nickel-chromium)
- High-precision thermometer (graduated to 0.01°C)
- Motorized stirrer



- Insulated water bath (calorimeter bucket)
- Oxygen cylinder with pressure regulator
- Balance (precision of ±0.0001 g)

Procedure:

- Sample Preparation: A precise mass (not exceeding 1 g) of **1-hexanol** is weighed into the sample cup. A known length of ignition wire is attached to the electrodes of the bomb head, with the wire positioned to be in contact with the sample.
- Bomb Assembly: A small, known volume of distilled water is added to the bomb to saturate the internal atmosphere, ensuring that any water formed during combustion is in the liquid state. The bomb head is securely sealed.
- Oxygen Pressurization: The bomb is purged of air and then filled with high-purity oxygen to a pressure of approximately 25-30 atm. It is crucial to check for leaks before proceeding.
- Calorimeter Setup: The sealed bomb is submerged in a known mass of water in the
 calorimeter bucket. The bucket is placed in the insulated jacket, and the lid, containing the
 stirrer and thermometer, is positioned.
- Temperature Equilibration: The stirrer is started, and the system is allowed to reach thermal equilibrium. The initial temperature (T₁) is recorded at regular intervals for several minutes to establish a baseline.
- Ignition and Data Collection: The ignition circuit is closed to fire the bomb. The temperature is recorded at frequent intervals as it rises, continuing until it reaches a maximum and then begins to cool.
- Post-Experiment Analysis: After cooling, the bomb is depressurized, and the interior is
 inspected for signs of incomplete combustion. The length of the unburned fuse wire is
 measured. The liquid contents of the bomb are washed out and titrated to determine the
 amount of nitric acid formed from residual nitrogen in the bomb.[1]



Data Analysis: The total heat released (q_total) is calculated from the corrected temperature rise (ΔT) and the previously determined heat capacity of the calorimeter (C_cal). Corrections are made for the heat of combustion of the fuse wire and the heat of formation of nitric acid. The constant volume energy of combustion (ΔU) is then calculated, and subsequently converted to the standard enthalpy of combustion (ΔH°) by accounting for the change in the number of moles of gas in the reaction.[2][3]

Determination of Heat Capacity by Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry provides a rapid and accurate method for determining the heat capacity of liquids.[4]

Apparatus:

- Differential Scanning Calorimeter (DSC) with a furnace, temperature sensor, and data acquisition system.
- Specimen holders (crucibles) and lids (e.g., aluminum).
- A reference material with a known heat capacity (e.g., synthetic sapphire).
- A purge gas system (e.g., dry nitrogen).
- Microbalance.

Procedure: The determination of specific heat capacity by DSC involves a three-step measurement process:[5]

- Baseline Run: An initial scan is performed with two empty crucibles (one on the sample side, one on the reference side) to establish the baseline heat flow of the instrument over the desired temperature range.
- Reference Material Run: A precisely weighed sample of the sapphire reference material is
 placed in the sample crucible. The scan is then repeated under the exact same conditions as
 the baseline run.



 Sample Run: The reference material is replaced with a precisely weighed sample of 1hexanol, and the scan is performed a third time under identical conditions.

Experimental Conditions:

- Heating Rate: A constant heating rate, typically 20 °C/min, is applied.[4]
- Temperature Program: The sample is heated through the desired temperature range (e.g., -100 °C to 600 °C, depending on the instrument).[4] An isothermal hold period (e.g., 4 minutes) is used at the beginning to ensure thermal equilibrium.[4]
- Atmosphere: A constant flow of inert purge gas (e.g., nitrogen at 10-50 mL/min) is maintained throughout the experiment to ensure a stable thermal environment.[4]

Data Analysis: The specific heat capacity of the **1-hexanol** sample (Cp,s) at a given temperature is calculated using the following ratio method:

$$Cp,s = (Ds / Dstd) \times (m_std / m_s) \times Cp,std$$

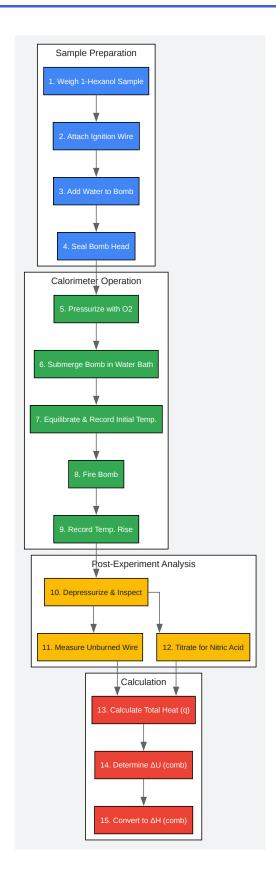
Where:

- Ds is the vertical displacement between the sample curve and the baseline.
- Dstd is the vertical displacement between the reference material curve and the baseline.
- m s and m std are the masses of the sample and reference material, respectively.
- Cp,std is the known specific heat capacity of the reference material.

Visualizations

The following diagrams illustrate key experimental and logical workflows related to the thermochemical properties of **1-hexanol**.

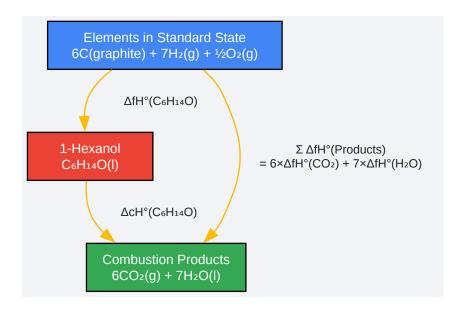




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Workflow for Bomb Calorimetry Experiment.





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Hess's Law Relationship for **1-Hexanol**.

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